3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide
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Overview
Description
The compound is a derivative of benzo[d]isothiazol-2(3H)-one 1,1-dioxide . These types of compounds are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzo[d]isothiazol-2(3H)-one 1,1-dioxide core, with additional functional groups attached .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions, often involving their oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of similar compounds include a molecular weight of around 241.2 and a solid physical state .Scientific Research Applications
Anticancer and Antioxidant Activities : N-substituted saccharins, which are related to the compound , have shown significant potential in anticancer, antioxidant, and anti-inflammatory applications. One study found that certain derivatives exhibited excellent anti-inflammatory and antioxidant activities, and displayed cytotoxic activity against hepatic cancer cells. These compounds were also evaluated as selective inhibitors of the human COX-1 enzyme, indicating their potential as anti-inflammatory drugs (Al-Fayez et al., 2022).
Antinociceptive Activity : Derivatives of similar compounds were synthesized and tested for antinociceptive activity, showing varying levels of effectiveness. The study compared their activity with standard drugs like dipyrone and aspirin, highlighting the potential of these compounds in pain management (Önkol et al., 2004).
Herbicidal Activity : Certain derivatives of the compound have been found effective in herbicidal activity. This suggests its potential use in agricultural applications (Liu et al., 2008).
Therapeutic Applications in Skin Diseases : Thiazolidinedione derivatives, closely related to the compound , have been prepared and shown to activate peroxisome proliferator-activated receptor gamma (PPARγ). These derivatives, such as BP-1003 and its dithioglycinate derivative BP-1017, were found to inhibit the proliferation of human keratinocytes and suppress the production of interleukin-2 by human peripheral lymphocytes, suggesting their efficacy in treating inflammatory skin conditions (Venkatraman et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-5-4-6-13(11-12)18-16(20)9-10-19-17(21)14-7-2-3-8-15(14)24(19,22)23/h2-8,11H,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZMWCGMXXVDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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